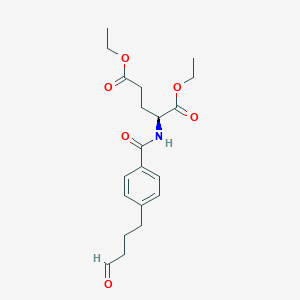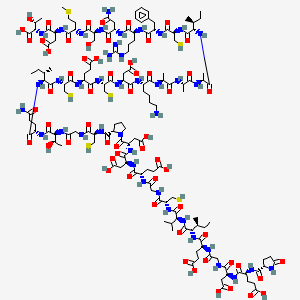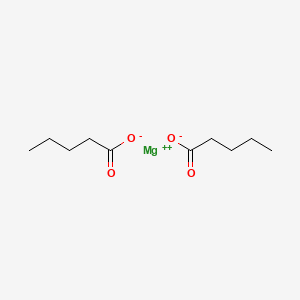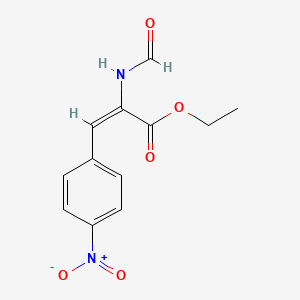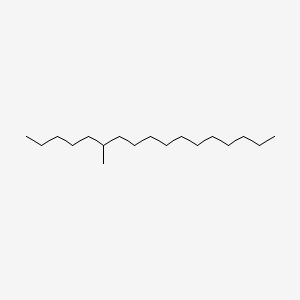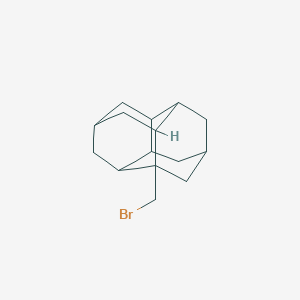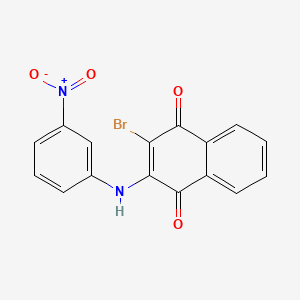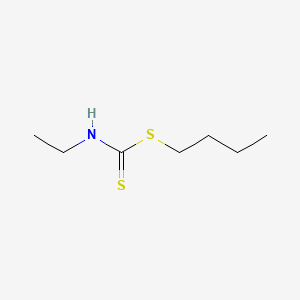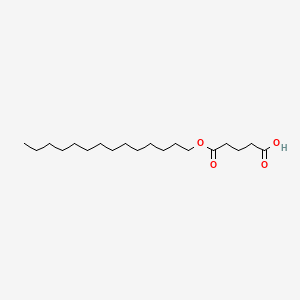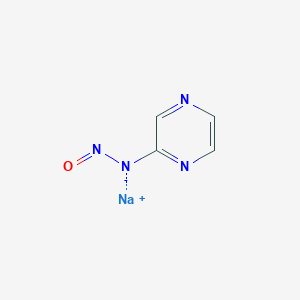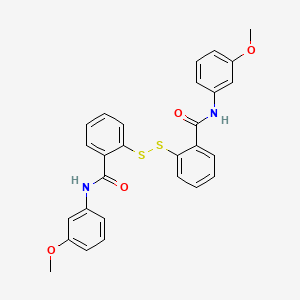
2,2'-Dithiobis(N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is a chemical compound with the molecular formula C28H24N2O2S2 It is a derivative of benzamide, characterized by the presence of two benzamide groups connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) typically involves the condensation of 3-methoxybenzoic acid with an amine derivative, followed by the formation of a disulfide bond. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain and potentially slow the progression of Alzheimer’s disease . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the methoxy group.
2,2’-Dithiobis(N-(4-methoxyphenyl)benzamide): Similar structure with the methoxy group in a different position.
Uniqueness
2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can enhance its antioxidant and antibacterial properties compared to other benzamide derivatives .
Propiedades
Número CAS |
20068-25-1 |
|---|---|
Fórmula molecular |
C28H24N2O4S2 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-[[2-[(3-methoxyphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H24N2O4S2/c1-33-21-11-7-9-19(17-21)29-27(31)23-13-3-5-15-25(23)35-36-26-16-6-4-14-24(26)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Clave InChI |
RBCIQKMFKVTXJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


